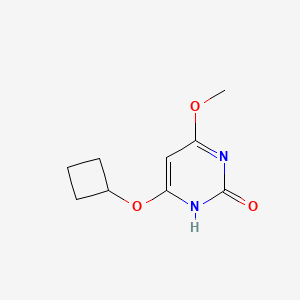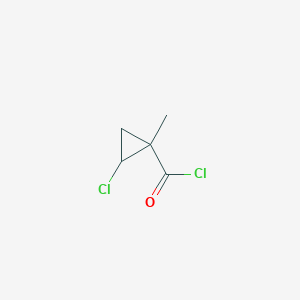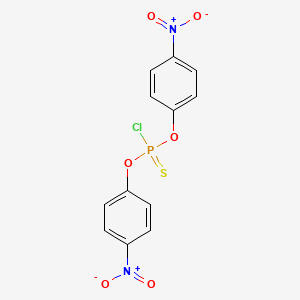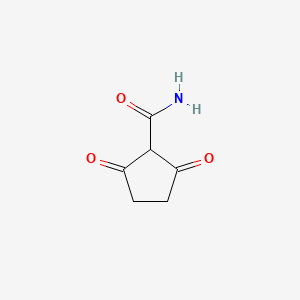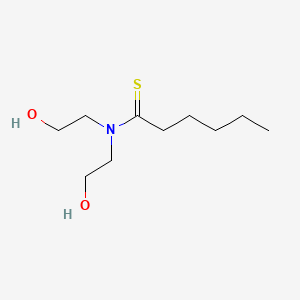![molecular formula C9H13NO B13807229 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone is a synthetic organic compound with a unique structure that includes a cyclobutene ring substituted with a dimethylamino group and a methylidene group
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving an alkyne and an alkene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Addition of the Methylidene Group: The methylidene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted cyclobutene derivatives.
Scientific Research Applications
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone can be compared with similar compounds such as:
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but lacks the cyclobutene ring, leading to different reactivity and applications.
4-{(1E)-1-[(2E)-{[4-(Dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: Contains an azine moiety, offering different biological activities and applications.
The uniqueness of this compound lies in its cyclobutene ring, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-6-5-8(7(2)11)9(6)10(3)4/h5,9H,1H2,2-4H3 |
InChI Key |
DXTICJSJORDOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C)C1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
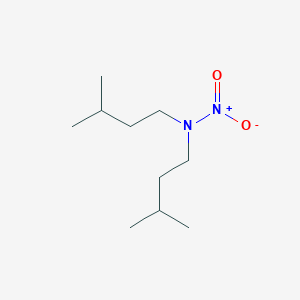
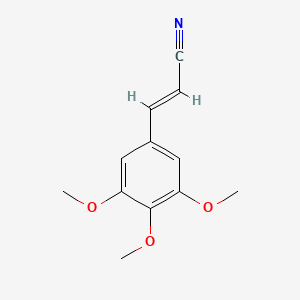
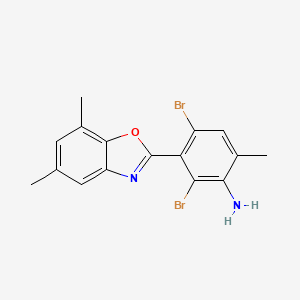
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
